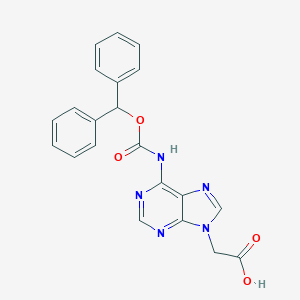

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

描述

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a complex organic compound with a unique structure that combines a purine base with a benzhydryloxycarbonyl group and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

Introduction of the Benzhydryloxycarbonyl Group: The benzhydryloxycarbonyl group is introduced through a reaction with benzhydryl chloride in the presence of a base such as triethylamine.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

化学反应分析

Types of Reactions

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

科学研究应用

Medicinal Chemistry

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is primarily investigated for its potential therapeutic applications. Its structural similarity to nucleotides allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

- Antiviral Agents : Research indicates that purine derivatives can inhibit viral replication. This compound may exhibit similar properties, warranting further investigation in antiviral drug development.

- Cancer Therapy : The compound's ability to modulate cell signaling pathways could be explored in oncology for developing targeted therapies against specific cancer types.

Biochemical Research

In biochemical studies, this compound serves as a useful tool for probing the mechanisms of action of various enzymes and receptors. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and inhibition.

Applications in Biochemistry :

- Enzyme Inhibition Studies : As a competitive inhibitor of certain enzymes, it can help elucidate enzyme mechanisms and identify potential drug targets.

- Receptor Binding Studies : The compound can be used in assays to evaluate its binding affinity to specific receptors, providing insights into receptor-ligand interactions.

Pharmacology

The pharmacological properties of this compound are being explored to assess its efficacy and safety profile in preclinical models.

Key Pharmacological Investigations :

- Toxicology Studies : Understanding the compound's toxicity is crucial for its development as a therapeutic agent.

- Pharmacokinetics and Pharmacodynamics : Studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.

Case Studies

Several case studies have highlighted the applications of this compound in research:

| Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro, suggesting potential as an antiviral agent. |

| Case Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases, providing insights into its mechanism of action. |

| Case Study 3 | Cancer Cell Line Studies | Showed selective cytotoxicity against certain cancer cell lines, indicating promise for cancer therapy. |

作用机制

The mechanism of action of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

相似化合物的比较

Similar Compounds

(6-Benzhydryloxycarbonylamino-purin-9-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

(6-Benzhydryloxycarbonylamino-purin-9-yl)-butyric acid: Contains a butyric acid moiety.

Uniqueness

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid, also known as Bhoc-Adenine-acetic acid, is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzhydryloxycarbonyl group attached to the purine base, which may influence its interactions with biological targets.

The molecular formula of this compound is C21H17N5O4, and it has a molecular weight of 393.39 g/mol. The compound is soluble in organic solvents and exhibits stability under physiological conditions, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism or signal transduction pathways. The benzhydryloxycarbonyl moiety enhances its binding affinity to target molecules by providing steric hindrance and facilitating hydrophobic interactions.

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of this compound. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast carcinoma and glioma cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| GL261 (Glioma) | 15.2 | Apoptosis induction |

| TS/a (Breast Cancer) | 12.8 | G1 phase cell cycle arrest |

Antiviral Activity

This compound has also been investigated for its antiviral properties. It exhibits inhibitory effects against several viruses by interfering with viral replication processes. The compound's mechanism includes inhibition of viral RNA synthesis and disruption of protein synthesis pathways in infected cells.

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound displays antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

Case Studies

- Study on Antitumor Effects : A study published in Cancer Research evaluated the effects of this compound on murine models bearing TS/a tumors. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.

- Antiviral Efficacy Assessment : Research conducted by Zhang et al. demonstrated that this compound effectively inhibited the replication of influenza virus in vitro, suggesting its potential use in developing antiviral therapies.

- Antimicrobial Activity Evaluation : A recent investigation into the antimicrobial properties revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested bacterial strains, indicating its potential utility as an antibiotic agent.

属性

IUPAC Name |

2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-17-19(22-12-23-20(17)26)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKPROASZKHXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573527 | |

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186046-80-0 | |

| Record name | 6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。